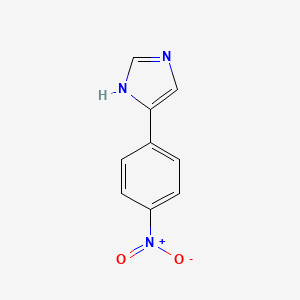

4-(4-Nitrophenyl)-1H-imidazole

CAS No.: 38980-93-7

Cat. No.: VC3699906

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38980-93-7 |

|---|---|

| Molecular Formula | C9H7N3O2 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 5-(4-nitrophenyl)-1H-imidazole |

| Standard InChI | InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11) |

| Standard InChI Key | FNLBIRUBMLUNQC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Basic Information

4-(4-Nitrophenyl)-1H-imidazole is a heterocyclic compound characterized by an imidazole ring with a nitrophenyl group attached at the 4-position. This organic compound belongs to the class of imidazoles, which are five-membered aromatic rings containing two nitrogen atoms. The presence of the nitrophenyl group significantly influences its chemical behavior and biological activities. The compound is identified by CAS number 38980-93-7 and has generated considerable interest in both academic research and industrial applications due to its versatile chemical properties.

Structural Characteristics

The molecular structure of 4-(4-Nitrophenyl)-1H-imidazole features a five-membered imidazole ring with a nitrophenyl group at the para position. The nitro group (-NO₂) attached to the phenyl ring is electron-withdrawing, which influences the electronic distribution across the molecule and consequently affects its reactivity. This electronic configuration contributes to the compound's ability to participate in various chemical reactions and interact with biological targets. The compound's aromatic nature provides stability while allowing for functionalization at various positions, making it a versatile scaffold for further chemical modifications.

Physical and Chemical Properties

4-(4-Nitrophenyl)-1H-imidazole possesses distinct physical and chemical properties that are relevant to its applications and handling. The compound has a molecular formula of C₉H₇N₃O₂ and a molecular weight of approximately 189.17 g/mol. Its solubility has been experimentally determined to be greater than 28.4 μg/mL in aqueous buffer at pH 7.4, indicating moderate water solubility. This property is particularly important for its biological applications, as it affects the compound's bioavailability and pharmacokinetic profile.

The table below summarizes the key properties of 4-(4-Nitrophenyl)-1H-imidazole:

| Property | Value |

|---|---|

| IUPAC Name | 5-(4-nitrophenyl)-1H-imidazole |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| CAS Registry Number | 38980-93-7 |

| Solubility (pH 7.4) | >28.4 μg/mL |

| InChI | InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11) |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=CN2)N+[O-] |

Synthesis Methods

Laboratory Scale Synthesis

Chemical Reactivity

Characteristic Reactions

4-(4-Nitrophenyl)-1H-imidazole exhibits diverse reactivity patterns, largely influenced by both the imidazole ring and the nitrophenyl substituent. The nitro group, being strongly electron-withdrawing, activates the phenyl ring toward nucleophilic aromatic substitution reactions. Meanwhile, the imidazole portion can participate in various reactions characteristic of aromatic heterocycles, including electrophilic aromatic substitution at available positions. The nitrogen atoms in the imidazole ring can act as nucleophiles in alkylation reactions or as coordination sites for metal complexation.

One of the most significant reactions of this compound is the reduction of the nitro group to form 4-(4-Aminophenyl)-1H-imidazole. This transformation can be accomplished using various reducing agents, including hydrogen gas in the presence of palladium catalysts or sodium borohydride. The resulting amino derivative serves as a valuable intermediate for further functionalization through diazotization, amide formation, or other nitrogen-centered reactions.

Substitution Reactions

Biological Activities and Applications

Antimicrobial Properties

4-(4-Nitrophenyl)-1H-imidazole and its derivatives have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with particularly notable activity against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of antimicrobial action appears to involve disruption of microbial cell wall synthesis, leading to cell lysis and death.

The antimicrobial efficacy of this compound can be quantified through minimum inhibitory concentration (MIC) values, which provide a measure of the lowest concentration required to inhibit visible microbial growth. Comparative studies have reported MIC values ranging from 16 to 64 μg/mL against common pathogens, positioning these compounds as potential candidates for development into new antimicrobial agents. This activity is particularly significant given the increasing prevalence of antibiotic resistance and the urgent need for novel antimicrobial compounds.

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of 4-(4-Nitrophenyl)-1H-imidazole derivatives. Several studies have documented significant antiproliferative activity against various cancer cell lines, with certain derivatives exhibiting selectivity indices that suggest substantially higher tolerance in normal cells compared to tumor cells. This selective cytotoxicity is a crucial attribute for potential anticancer agents, as it minimizes adverse effects on healthy tissues while effectively targeting malignant cells.

The mechanism underlying the antitumor activity of these compounds appears to involve the modulation of apoptotic pathways. Specifically, they have been observed to upregulate pro-apoptotic proteins such as Bax while simultaneously downregulating anti-apoptotic proteins like Bcl-2. This dual action leads to mitochondrial dysfunction and ultimately promotes programmed cell death in cancerous cells. Such mechanistic insights are valuable for the rational design of more potent and selective anticancer agents based on this structural scaffold.

Anti-inflammatory Effects

Certain derivatives of 4-(4-Nitrophenyl)-1H-imidazole have demonstrated notable anti-inflammatory properties, adding to their therapeutic potential. These compounds have been investigated as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often carry significant gastrointestinal side effects. The dual biological activities observed in some derivatives, combining anti-inflammatory effects with antimicrobial or antifungal properties, present intriguing possibilities for developing multi-functional therapeutic agents.

The anti-inflammatory mechanisms of these compounds may involve inhibition of pro-inflammatory enzymes or cytokines, although detailed structure-activity relationships and specific molecular targets remain areas of active investigation. The development of effective anti-inflammatory agents with improved safety profiles represents an important medical need, particularly for chronic inflammatory conditions that require long-term therapy.

Industrial and Research Applications

Beyond its biological activities, 4-(4-Nitrophenyl)-1H-imidazole serves as a valuable building block in organic synthesis. Its distinctive structural features and reactivity patterns make it an excellent starting material for the preparation of more complex molecules with specific functional properties. In the field of materials science, derivatives of this compound have been utilized in the development of new materials with enhanced performance characteristics, including improved stability and functionality.

The compound also finds application as a precursor in the synthesis of dyes and pigments, where the electron-withdrawing nitro group and the aromatic systems contribute to the chromophoric properties. Additionally, its ability to form coordination complexes with metals has been exploited in catalysis and in the development of metal-organic frameworks with potential applications in gas storage, separation, and catalysis.

Structure-Activity Relationships

Electronic Effects

The electronic properties of 4-(4-Nitrophenyl)-1H-imidazole significantly influence its chemical behavior and biological activities. The nitro group, being strongly electron-withdrawing, creates an electron-deficient region at the para position of the phenyl ring. This electronic distribution affects the compound's interactions with biological targets, particularly those involving hydrogen bonding or π-π stacking interactions. Structure-activity relationship studies have demonstrated that modifying the electronic character of the phenyl ring, either by replacing the nitro group or by introducing additional substituents, can dramatically alter the compound's biological profile.

The imidazole ring, with its basic nitrogen atom and aromatic character, contributes complementary electronic properties to the molecule. The nitrogen atoms can serve as hydrogen bond acceptors or as coordination sites for metal ions, which may be relevant for interactions with enzymatic active sites or receptor binding pockets. The combination of these electronic features creates a unique electronic landscape that determines the compound's specificity and affinity for biological targets.

Structural Analogs and Comparative Properties

Several structural analogs of 4-(4-Nitrophenyl)-1H-imidazole have been synthesized and characterized to establish structure-activity relationships. These include compounds with variations in the position of the nitro group on the phenyl ring (ortho, meta, or para), substitution of the nitro group with other electron-withdrawing or electron-donating groups, and modifications to the imidazole ring itself. Each of these structural variations results in compounds with distinct properties and activities.

For instance, 4-Nitrophenylimidazole represents a simpler analog that lacks additional substituents on the imidazole ring. 4-Nitrophenylpyrazole incorporates a pyrazole ring instead of imidazole, while 4-Nitrophenylthiazole features a thiazole ring. These heterocyclic variations introduce different electronic distributions, spatial arrangements, and hydrogen-bonding capabilities, all of which contribute to their unique chemical and biological profiles. Such comparative studies are essential for understanding the structural determinants of activity and for guiding the design of improved derivatives.

The table below compares key properties of 4-(4-Nitrophenyl)-1H-imidazole with related compounds:

| Compound | Ring System | Electronic Properties | Relative Biological Activity |

|---|---|---|---|

| 4-(4-Nitrophenyl)-1H-imidazole | Imidazole | Electron-withdrawing nitro group, basic imidazole N | Baseline activity |

| 4-Nitrophenylimidazole | Imidazole | Similar to baseline compound | Comparable activity |

| 4-Nitrophenylpyrazole | Pyrazole | Different N arrangement in heterocycle | Variable activity depending on target |

| 4-Nitrophenylthiazole | Thiazole | S atom in heterocycle, different electronics | Often enhanced antimicrobial activity |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 4-(4-Nitrophenyl)-1H-imidazole. Proton (¹H) NMR spectroscopy typically reveals aromatic protons from the nitrophenyl group in the range of δ 8.2-7.5 ppm, while the imidazole ring protons generally appear around δ 7.8-7.6 ppm. The NH proton of the imidazole ring often exhibits a broad signal due to exchange processes. Carbon (¹³C) NMR spectroscopy confirms the presence of the nitrophenyl carbon (C-NO₂) at approximately 148 ppm, along with characteristic signals for the imidazole carbons.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Computational approaches have been employed to investigate the electronic structure and properties of 4-(4-Nitrophenyl)-1H-imidazole. Density Functional Theory (DFT) calculations can predict reaction pathways, identifying transition states and activation energies for various transformations. For instance, the activation energy for palladium-mediated hydrogen cleavage in the reduction of the nitro group has been computed to be approximately 25 kcal/mol, providing insights into the mechanism of this important reaction.

These computational studies also enable the prediction of spectroscopic properties, such as NMR chemical shifts and IR frequencies, which can be compared with experimental data to validate structural assignments. Furthermore, calculations of molecular electrostatic potentials and frontier molecular orbitals help elucidate the electronic distribution within the molecule, which is crucial for understanding its reactivity patterns and potential interactions with biological targets.

Molecular Docking Studies

Molecular docking simulations have been utilized to investigate the binding modes of 4-(4-Nitrophenyl)-1H-imidazole and its derivatives with various biological targets. These computational approaches predict how the compound might interact with proteins such as enzymes or receptors, providing valuable insights for drug design. For example, docking studies using software like AutoDock Vina have modeled interactions with targets such as EGFR kinase, revealing that the nitro group can form hydrogen bonds with specific amino acid residues (e.g., Lys721) while the imidazole moiety can coordinate with metal ions in the active site.

Such computational predictions guide the design of novel analogs with enhanced binding affinity and selectivity. By identifying key interactions and binding site features, researchers can rationally modify the structure to optimize these interactions, potentially leading to improved biological activity. These structure-based design approaches significantly accelerate the development of compounds with desired properties for specific applications.

Future Research Directions

Expanding Biological Evaluations

Further investigation of the biological activities of 4-(4-Nitrophenyl)-1H-imidazole and its derivatives will continue to be an important research focus. Expanded screening against a diverse range of pathogens and cancer cell lines will help identify promising leads for drug development. Mechanistic studies to elucidate the precise molecular targets and pathways involved in the observed biological effects will provide crucial insights for rational drug design.

The development of structure-activity relationships (SAR) through the synthesis and evaluation of systematic structural variations will guide the optimization of lead compounds for specific therapeutic applications. Additionally, investigations of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, will be essential for advancing promising candidates toward clinical development. Addressing potential toxicity concerns early in the development process will also be crucial for successful translation of these compounds to clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume